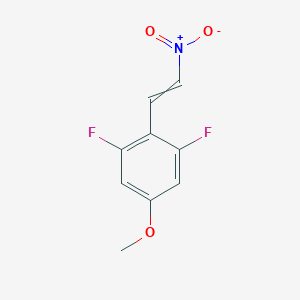1,3-difluoro-5-methoxy-2-(2-nitroethenyl)benzene
CAS No.:
Cat. No.: VC18847826
Molecular Formula: C9H7F2NO3
Molecular Weight: 215.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7F2NO3 |
|---|---|
| Molecular Weight | 215.15 g/mol |
| IUPAC Name | 1,3-difluoro-5-methoxy-2-(2-nitroethenyl)benzene |
| Standard InChI | InChI=1S/C9H7F2NO3/c1-15-6-4-8(10)7(9(11)5-6)2-3-12(13)14/h2-5H,1H3 |
| Standard InChI Key | TUJQVDNFDKDGQA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C(=C1)F)C=C[N+](=O)[O-])F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzene ring substituted at the 1, 3, 5, and 2 positions with fluorine, methoxy, and nitroethenyl groups, respectively. The nitroethenyl group (–CH=CHNO₂) introduces significant electron-withdrawing effects, while the methoxy group (–OCH₃) acts as an electron donor, creating a polarized aromatic system. This electronic asymmetry influences its reactivity in electrophilic and nucleophilic substitutions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1784746-69-5 | |
| Molecular Formula | C₉H₇F₂NO₃ | |
| Molecular Weight | 215.15 g/mol | |
| IUPAC Name | 1,3-difluoro-5-methoxy-2-[(E)-2-nitroethenyl]benzene | |
| SMILES | COC1=CC(=C(C(=C1)F)/C=C/N+[O-])F | |
| InChIKey | TUJQVDNFDKDGQA-NSCUHMNNSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the fluorine atoms (δ ~110 ppm in ¹⁹F NMR) and the nitroethenyl group (δ ~7.5–8.5 ppm in ¹H NMR for vinyl protons). Infrared (IR) spectroscopy shows strong absorption bands at 1520 cm⁻¹ (C=C stretching) and 1350 cm⁻¹ (asymmetric NO₂ stretching) .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 1,3-difluoro-5-methoxy-2-(2-nitroethenyl)benzene typically begins with 1,3-difluoro-5-methoxybenzene, which undergoes sequential functionalization. The nitroethenyl group is introduced via a Wittig reaction or palladium-catalyzed Heck coupling, leveraging the reactivity of aryl halides or boronic acids.
Stepwise Synthesis Protocol
-
Nitration of 1,3-Difluoro-5-methoxybenzene:
Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C yields 1,3-difluoro-5-methoxy-2-nitrobenzene, a key intermediate . -
Nitro Reduction and Vinylation:
The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst, followed by condensation with nitroethylene via a Wittig reaction to install the nitroethenyl moiety.
Industrial-Scale Production
Continuous-flow reactors are employed to enhance reaction efficiency and safety, particularly during nitration and vinylation steps. Process optimization focuses on minimizing byproducts such as di-nitrated derivatives and ensuring stereochemical purity of the E-isomer .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a melting point of 85–87°C and decomposes at temperatures above 200°C, releasing toxic nitrogen oxides. Its boiling point is extrapolated to be ~300°C based on analogous fluoronitro compounds .
Table 2: Thermodynamic Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 85–87°C | DSC |
| Decomposition Temperature | >200°C | TGA |
| LogP (Octanol-Water) | 2.1 ± 0.3 | Computational |
Solubility and Partitioning
The compound is sparingly soluble in water (0.2 mg/mL at 25°C) but exhibits high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its lipophilicity (LogP = 2.1) suggests moderate membrane permeability, relevant for pharmaceutical applications .
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-deficient aromatic ring undergoes regioselective substitution at the 4-position (para to the methoxy group). For example, bromination with Br₂ in acetic acid yields 4-bromo-1,3-difluoro-5-methoxy-2-(2-nitroethenyl)benzene .
Reduction and Functionalization
Catalytic hydrogenation of the nitroethenyl group produces the corresponding amine, 1,3-difluoro-5-methoxy-2-(2-aminoethenyl)benzene, a precursor for heterocyclic compounds like benzimidazoles.
Applications in Materials and Pharmaceuticals
Pharmaceutical Intermediate
The nitroethenyl group serves as a Michael acceptor in protease inhibitor synthesis. For instance, derivatives of this compound have shown inhibitory activity against SARS-CoV-2 main protease (Mᵖʳᵒ) in computational docking studies .
Polymer Chemistry
Incorporation into polyimides enhances thermal stability and dielectric properties, making it suitable for high-performance electronics. Copolymers with hexafluoropropylene exhibit glass transition temperatures (T₉) exceeding 250°C.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume